molecular formula C10H7FN4O B8358946 4-(Azidomethyl)-2-(4-fluorophenyl)oxazole

4-(Azidomethyl)-2-(4-fluorophenyl)oxazole

Cat. No. B8358946
M. Wt: 218.19 g/mol
InChI Key: ADEDSQIRIHEREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azidomethyl)-2-(4-fluorophenyl)oxazole is a useful research compound. Its molecular formula is C10H7FN4O and its molecular weight is 218.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Azidomethyl)-2-(4-fluorophenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azidomethyl)-2-(4-fluorophenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Azidomethyl)-2-(4-fluorophenyl)oxazole

Molecular Formula

C10H7FN4O

Molecular Weight

218.19 g/mol

IUPAC Name

4-(azidomethyl)-2-(4-fluorophenyl)-1,3-oxazole

InChI

InChI=1S/C10H7FN4O/c11-8-3-1-7(2-4-8)10-14-9(6-16-10)5-13-15-12/h1-4,6H,5H2

InChI Key

ADEDSQIRIHEREV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CN=[N+]=[N-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(4-fluorophenyl)-4-(iodomethyl)oxazole (1.2 g, 3.96 mmol) in dry DMF (10 mL) was added sodium azide (515 mg, 7.9 mmol) and the reaction mixture was heated to 70° C. for 8 h. The reaction mixture was allowed to cool down to room temperature and diluted with EtOAc. The mixture was extracted with EtOAc and the combined extracts were washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to afford 4-(azidomethyl)-2-(4-fluorophenyl)oxazole (0.73 g, yield 85%) as a pale orange liquid, which was carried through without further purification. 1H NMR (400 MHz, CDCl3) δ 8.04-8.01 (m, 2H), 7.67 (s, 1H), 7.16-7.12 (m, 2H), 4.34 (s, 2H). MS (ESI) m/z: Calculated for C10H7FN4O: 218.06. found: 219.2 (M+H)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.